1-(3,4,5-Trimethoxyphenyl)propan-2-one

Catalog No.
S751121
CAS No.
16603-18-2
M.F
C12H16O4
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4,5-Trimethoxyphenyl)propan-2-one

CAS Number

16603-18-2

Product Name

1-(3,4,5-Trimethoxyphenyl)propan-2-one

IUPAC Name

1-(3,4,5-trimethoxyphenyl)propan-2-one

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C12H16O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-7H,5H2,1-4H3

InChI Key

WDNDMVGQGRDIBC-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC

1-(3,4,5-Trimethoxyphenyl)propan-2-one, with the molecular formula C₁₂H₁₆O₄, is an organic compound characterized by a phenyl group substituted with three methoxy groups at the 3, 4, and 5 positions. This compound falls under the category of ketones, specifically a substituted acetophenone, and is known for its aromatic properties due to the presence of the methoxy-substituted phenyl ring. The compound's structure includes a propan-2-one moiety, which contributes to its reactivity and potential biological activity .

1-(3,4,5-Trimethoxyphenyl)propan-2-one, also known as acoramone, is an organic compound with the chemical formula C₁₂H₁₆O₄. It is a type of aromatic ketone, which is a class of organic molecules containing a carbonyl group (C=O) bonded to an aromatic ring. Acoramone is a naturally occurring compound found in various plants, including Ruta graveolens (common rue) and Citrus limon (lemon) [].

Research Applications

Research on 1-(3,4,5-trimethoxyphenyl)propan-2-one has explored its potential applications in various scientific fields, including:

  • Antioxidant activity: Studies have investigated the potential of acoramone as an antioxidant due to its ability to scavenge free radicals []. Free radicals are unstable molecules that can damage cells and contribute to various diseases. Antioxidants help neutralize these harmful molecules.
  • Antimicrobial activity: Research suggests that acoramone may possess antimicrobial properties against certain bacteria and fungi []. This activity could be relevant for developing new antimicrobial agents.
  • Biological activity: Acoramone has been studied for its potential biological activities, including its effects on the nervous system and immune system []. However, further research is needed to understand these effects and their potential therapeutic applications.
Typical of ketones and aromatic compounds:

  • Electrophilic Aromatic Substitution: The methoxy groups can activate the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The ketone group can be reduced to form secondary alcohols or amines under appropriate conditions.
  • Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds or nucleophiles, leading to more complex structures .

The synthesis of 1-(3,4,5-trimethoxyphenyl)propan-2-one can be achieved through several methods:

  • Stetter Reaction: This involves the reaction of benzaldehyde derivatives with methyl vinyl ketone in the presence of a catalyst to yield β-keto esters or β-diketones.
  • Paal-Knorr Pyrrole Synthesis: Involves refluxing a diketone with trimethoxyaniline in acidic conditions to form substituted pyrroles, which can then be transformed into ketones through further reactions.
  • Direct Acylation: The compound can also be synthesized by acylating 3,4,5-trimethoxyaniline with an appropriate acyl chloride or anhydride under controlled conditions .

1-(3,4,5-Trimethoxyphenyl)propan-2-one has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development targeting cancer or neurodegenerative diseases.
  • Cosmetics: Its antioxidant properties may be beneficial in formulations aimed at skin protection.
  • Agriculture: Similar compounds are explored for their use as natural pesticides or growth regulators .

Several compounds share structural similarities with 1-(3,4,5-trimethoxyphenyl)propan-2-one. Here are a few notable examples:

Compound NameStructureUnique Features
1-(3,4-Dimethoxyphenyl)propan-2-oneC₁₂H₁₄O₃Fewer methoxy groups; potential for different biological activity
1-(3-Methoxyphenyl)propan-2-oneC₁₁H₁₄O₂Only one methoxy group; simpler reactivity profile
1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-oneC₁₃H₁₈O₄Contains an ethoxy group; altered solubility and reactivity characteristics

The uniqueness of 1-(3,4,5-trimethoxyphenyl)propan-2-one lies in its tri-methoxysubstitution pattern on the phenyl ring, which may enhance its biological activity compared to simpler analogs. This structural complexity could lead to distinct pharmacological properties and applications not found in less substituted derivatives .

XLogP3

1.1

Wikipedia

1-(3,4,5-Trimethoxyphenyl)propan-2-one

Dates

Modify: 2023-08-15

Explore Compound Types